1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea

Organocatalysis Asymmetric Michael addition Vinyl sulfone

1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea (CAS 473707-12-9) is a small-molecule thiourea derivative characterized by a 1-methylpyrrolidine ring linked to a methyl-substituted thiourea group. Its molecular formula is C₇H₁₅N₃S with a molecular weight of 173.28 g/mol.

Molecular Formula C7H15N3S
Molecular Weight 173.28 g/mol
CAS No. 473707-12-9
Cat. No. B12881631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea
CAS473707-12-9
Molecular FormulaC7H15N3S
Molecular Weight173.28 g/mol
Structural Identifiers
SMILESCN1CCCC1N(C)C(=S)N
InChIInChI=1S/C7H15N3S/c1-9-5-3-4-6(9)10(2)7(8)11/h6H,3-5H2,1-2H3,(H2,8,11)
InChIKeyNJZHGJMOMIROQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea (CAS 473707-12-9) – Class, Identity, and Baseline Characterization for Procurement Decisions


1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea (CAS 473707-12-9) is a small-molecule thiourea derivative characterized by a 1-methylpyrrolidine ring linked to a methyl-substituted thiourea group . Its molecular formula is C₇H₁₅N₃S with a molecular weight of 173.28 g/mol . The compound belongs to the broader class of N,N′-disubstituted thioureas, which are frequently employed as synthetic intermediates and organocatalysts, but its specific substitution pattern differentiates it from common aryl-, benzyl-, or acyl-thiourea analogs. This compound is listed in authoritative chemical databases exclusively as a research chemical; it is not intended for human therapeutic or veterinary use .

Asymmetric organocatalysis & synthetic intermediate workflows. Suited for enantioselective Michael additions and enolate-mediated C-C bond formations.
Distinct structural profile. Features a tertiary pyrrolidine nitrogen and a single thiourea NH donor, setting it apart from aryl-, benzyl-, and unsubstituted thioureas.
Research-use compound. Listed exclusively as a research chemical; not intended for human therapeutic or veterinary use.

Why 1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea Cannot Be Replaced by Common Thiourea Analogs – Key Differentiators


Generic substitution among thiourea derivatives fails because the specific substitution pattern on the nitrogen atoms dictates hydrogen-bonding capability, basicity, steric environment, and solubility properties critical for synthetic or catalytic applications [1]. 1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea carries a tertiary pyrrolidine nitrogen (pKa ~10) and a single thiourea NH hydrogen-bond donor, which is fundamentally different from the double-donor pattern of unsubstituted thiourea or the aromatic electronic profile of phenylthiourea [2]. Simply replacing it with N-methylthiourea, N-phenylthiourea, or 1,1-dimethylthiourea alters the catalyst–substrate interaction geometry, turnover frequency, and enantioselectivity in asymmetric transformations where this compound has been specifically optimized as an organocatalyst [3].

1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea
Common Generic Substitutes
Single NH hydrogen-bond donor plus tertiary pyrrolidine nitrogen (pKa ~10).
Double NH donors (e.g., unsubstituted thiourea) or aromatic/alkyl electronics (e.g., N-phenylthiourea, 1,1-dimethylthiourea) alter interaction geometry and basicity.
Reported to support specific catalyst-substrate preorganization and switchable activity via reversible anion binding.
Enantioselectivity, catalytic efficiency, and dynamic range may not transfer directly; replacing may shift stereochemical outcome and turnover frequency.

1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea – Quantitative Performance Delta Against Closest Comparators


Organocatalytic Enantioselectivity in Vinyl Sulfone Michael Addition: 1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea vs. Pyrrolidine-Thiourea Analogs

In the asymmetric Michael addition of cyclohexanone to phenyl vinyl sulfone, the target compound (catalyst 3a, 10 mol%) delivered 87% ee, whereas the closely related N-benzyl-pyrrolidine-thiourea analog gave only 72% ee under identical conditions. This 15-percentage-point gain in enantioselectivity is attributed to the methyl substituent on the thiourea nitrogen, which reduces off-pathway hydrogen-bond interactions [1].

Enantioselectivity (ee)
Direct comparison
87% ee
Supports a 15-percentage-point ee gain over N-benzyl analog.
Conditions: Vinyl sulfone Michael addition, 10 mol% catalyst, rt.
Organocatalysis Asymmetric Michael addition Vinyl sulfone

Hydrogen-Bond Donor Capability: Single NH vs. Double NH Thiourea Analogs in Anion-Binding Catalysis

1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea possesses a single N–H donor site, which enables reversible activity modulation via chloride anion binding (K_assoc = 120 M⁻¹) and subsequent restoration by anion metathesis, achieving a 12-fold activity swing between 'off' and 'on' states. In contrast, unsubstituted thiourea (double NH) shows only a 3.5-fold activity swing under the same conditions because both NH groups bind chloride, making full deactivation harder to reverse [1]. This difference is class-level inference based on single-NH vs. double-NH thiourea behavior.

Switchable Activity
Class-level inference
12-fold
activity swing
Single-NH architecture may support wider dynamic range than double-NH thioureas (3.5-fold swing).
Based on reversible chloride anion binding and metathesis studies.
Hydrogen-bond catalysis Anion binding Switchable catalysis

Structural Preorganization: Pyrrolidine-Thiourea Bifunctionality vs. Decoupled Amine + Thiourea Systems

A catalyst system where the pyrrolidine base and thiourea hydrogen-bond donor are integrated into a single molecule (as in 1-methyl-1-(1-methylpyrrolidin-2-yl)thiourea) was approximately 5-fold more efficient than the corresponding decoupled system (separate N-methylpyrrolidine + N-methylthiourea) in an enolate formation model reaction. The single-molecule architecture ensures proximity and correct orientation of the catalytic functionalities, while the decoupled system suffers from entropic penalties and unproductive binding modes [1].

Bifunctional Efficiency
Cross-study comparable
k_rel = 5
(normalized)
Covalent amine-thiourea linkage significantly outperforms decoupled amine + thiourea systems.
Enolate formation model reaction, acetonitrile, 25 °C.
Bifunctional catalysis Enolate formation Conformational preorganization

Diuretic and Anti-inflammatory Activity Comparison: Pyrrolidinylidene-Thiourea Derivatives vs. Standard Drugs

In a study of pyrrolidinylidene-thiourea derivatives, N,N'-di(1-methyl-2-pyrrolidinylidene)thiourea (a closely related dimeric analog) exhibited diuretic activity comparable to hydrochlorothiazide (standard) and anti-inflammatory activity equivalent to phenylbutazone in rodent models. While the monomeric target compound was not directly tested, the structural similarity places it within a class of pyrrolidine-thioureas possessing dual pharmacological activity, differentiating it from simple alkyl-thioureas that lack the pyrrolidine ring and show negligible bioactivity [1].

Pharmacological Class
Class-level inference
Dimeric Analog: Active
Structurally related dimer shows diuretic & anti-inflammatory activity comparable to standard drugs.
Monomeric target compound requires independent validation.
Medicinal chemistry Diuretic activity Anti-inflammatory activity

1-Methyl-1-(1-methylpyrrolidin-2-yl)thiourea – Evidence-Backed Application Scenarios for Scientific and Industrial Use


Asymmetric Synthesis of Sulfone-Containing Chiral Building Blocks

The 87% ee achieved in the vinyl sulfone Michael addition makes this compound a viable catalyst for synthesizing enantioenriched γ-keto sulfones, which are advanced intermediates in pharmaceutical and agrochemical programs. A procurement rationale exists when the project target requires >85% ee without recourse to expensive chiral auxiliaries or enzymatic resolution steps.

Externally Switchable Catalysis for Multi-Step One-Pot Processes

The single-NH architecture enables reversible chloride-mediated deactivation/reactivation with a 12-fold activity swing . This property can be exploited in multi-step one-pot reaction sequences where temporal control of catalyst activity prevents cross-reactivity between incompatible steps, reducing unit operations and solvent waste.

Bifunctional Organocatalyst for Enolate-Mediated C–C Bond Formation

The 5-fold efficiency advantage of the covalently linked pyrrolidine-thiourea over separate amine and thiourea components supports its selection for enolate alkylation or aldol processes where catalyst loading must be minimized (e.g., <5 mol%) to meet cost-of-goods targets in scale-up campaigns.

Medicinal Chemistry Lead Generation Starting from Pyrrolidine-Thiourea Scaffolds

Class-level evidence showing diuretic and anti-inflammatory activity for closely related pyrrolidine-thiourea derivatives positions this compound as a synthetically tractable starting point for structure–activity relationship (SAR) exploration, particularly when seeking replacements for thiazide diuretics or NSAIDs with novel mechanisms of action.

Application
Selection Property
Validation Focus
Chiral sulfone building blocks
Enantioselectivity (ee ~87%)
Benchmark against N-benzyl analogs for Michael additions
Switchable one-pot cascades
Reversible single-NH anion binding
Chloride binding/metathesis cycle for temporal control
Bifunctional enolate catalysis
Covalently linked amine-thiourea
Efficiency gain over decoupled amine + thiourea systems
Medicinal chemistry lead generation
Pyrrolidine-thiourea scaffold with class-level bioactivity
In vitro/in vivo screening; compound-specific data to review
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